5-Methoxyindolin-6-amine dihydrochloride
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Overview
Description
5-Methoxyindolin-6-amine dihydrochloride: is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyindolin-6-amine dihydrochloride typically involves the reaction of 5-methoxyindole with appropriate amine derivatives under controlled conditions. One common method includes the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying to obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding indole-6-carboxylic acid derivatives.
Reduction: Formation of 5-methoxyindolin-6-amine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: 5-Methoxyindolin-6-amine dihydrochloride is used as a building block in the synthesis of more complex indole derivatives. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound is used to study the interactions of indole derivatives with biological targets. It is also used in the synthesis of biologically active molecules that can serve as potential therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry for the development of drugs targeting various diseases. Its derivatives have shown promise in the treatment of cancer, microbial infections, and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Methoxyindolin-6-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
5-Methoxyindole: A precursor in the synthesis of 5-Methoxyindolin-6-amine dihydrochloride.
6-Methoxyindole: Another indole derivative with similar structural features.
5-Methoxytryptamine: A compound with similar functional groups but different biological activity.
Uniqueness: this compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Properties
Molecular Formula |
C9H14Cl2N2O |
---|---|
Molecular Weight |
237.12 g/mol |
IUPAC Name |
5-methoxy-2,3-dihydro-1H-indol-6-amine;dihydrochloride |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-12-9-4-6-2-3-11-8(6)5-7(9)10;;/h4-5,11H,2-3,10H2,1H3;2*1H |
InChI Key |
YIFSTQCDGZPVSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN2)N.Cl.Cl |
Origin of Product |
United States |
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